Product packaging for 2,4-Difluoro-5-(trimethylsilyl)pyridine(Cat. No.:CAS No. 837364-90-6)

2,4-Difluoro-5-(trimethylsilyl)pyridine

Cat. No.: B14189349
CAS No.: 837364-90-6
M. Wt: 187.26 g/mol
InChI Key: VUBILTNOMCRKQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-5-(trimethylsilyl)pyridine is a versatile fluorinated and silylated pyridine derivative intended for research and development use only. This compound serves as a valuable synthetic intermediate, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. The presence of fluorine atoms on the pyridine ring makes it amenable to further functionalization via nucleophilic aromatic substitution, a reaction well-documented for perfluoropyridines . The trimethylsilyl group can act as a protective group or can be utilized in further cross-coupling reactions, adding to the molecule's synthetic utility. Compounds within this chemical family are frequently explored as building blocks for fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their improved biological activities . This product is classified with the signal word "Warning" and has hazard statements H315, H319, and H335, indicating it may cause skin irritation, serious eye irritation, and respiratory irritation . Researchers should refer to the provided Safety Data Sheet (SDS) for comprehensive handling and safety information before use. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11F2NSi B14189349 2,4-Difluoro-5-(trimethylsilyl)pyridine CAS No. 837364-90-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

837364-90-6

Molecular Formula

C8H11F2NSi

Molecular Weight

187.26 g/mol

IUPAC Name

(4,6-difluoropyridin-3-yl)-trimethylsilane

InChI

InChI=1S/C8H11F2NSi/c1-12(2,3)7-5-11-8(10)4-6(7)9/h4-5H,1-3H3

InChI Key

VUBILTNOMCRKQM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CN=C(C=C1F)F

Origin of Product

United States

Synthetic Methodologies for 2,4 Difluoro 5 Trimethylsilyl Pyridine and Its Analogs

Regioselective Pyridine (B92270) Functionalization Strategies

Achieving regioselectivity in the functionalization of the pyridine ring is a significant challenge in synthetic chemistry. thieme-connect.de The electronic nature of the pyridine ring often dictates the position of substitution, but various strategies have been developed to override these inherent preferences and direct functional groups to specific locations.

Directed Ortho Metalation (DoM) Approaches to Silylated Fluoropyridines

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgchem-station.com This method relies on the use of a directing metalation group (DMG) which coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. baranlab.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with an electrophile to introduce a wide range of substituents. wikipedia.org

In the context of fluoropyridines, a fluorine atom can act as a weak DMG. However, more potent directing groups are often employed to ensure high regioselectivity. The general mechanism involves the coordination of the organolithium reagent (like n-butyllithium) to the DMG, followed by proton abstraction from the sterically accessible ortho position. This generates a lithiated intermediate that can then react with a silicon electrophile, such as trimethylsilyl (B98337) chloride, to yield the desired silylated fluoropyridine.

Directing GroupBaseElectrophileProductReference
Fn-BuLiTMSCl2-Silyl-fluoropyridine wikipedia.org
OMes-BuLi/TMEDATMSCl2-Silyl-3-methoxypyridine baranlab.org
CONEt2s-BuLi/TMEDAMe3SiCl2-Silyl-3-amidopyridine nih.gov

Influence of the Trimethylsilyl Group as a Regioselective Directing or Screening Agent in Pyridine Ring Functionalization

The trimethylsilyl (TMS) group can play a dual role in the functionalization of pyridine rings. It can act as a directing group for subsequent reactions or as a blocking group to prevent reaction at a particular site. The large steric bulk of the TMS group can physically block access to adjacent positions, thereby directing incoming electrophiles or nucleophiles to other available sites on the ring.

Furthermore, the TMS group can be used as a synthetic handle. For instance, pyridylsilyltriflates can serve as precursors to highly reactive pyridyne intermediates under mild, fluoride-based conditions. nih.gov This strategy allows for the regioselective synthesis of di- and tri-substituted pyridines by trapping the pyridyne with various nucleophiles and cycloaddition partners. nih.gov The position of the TMS group on the pyridine ring is critical in determining the regioselectivity of these subsequent transformations.

Introduction of Fluorine Substituents onto Pyridine Scaffolds

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov Several methods exist for the introduction of fluorine onto pyridine rings, ranging from direct fluorination to nucleophilic substitution reactions.

Difluorination Techniques for Pyridine Precursors

Direct difluorination of pyridine precursors can be challenging due to the deactivated nature of the ring and the high reactivity of many fluorinating agents. However, methods have been developed to achieve this transformation. One approach involves the electrophilic fluorination of 1,2-dihydropyridines with reagents like Selectfluor®, which can lead to the formation of fluorinated 3,6-dihydropyridines. nih.gov These intermediates can then be converted to the corresponding difluoropyridines through the elimination of hydrogen fluoride (B91410). nih.gov

Another strategy involves the dearomatization of fluoropyridines followed by a hydrogenation process, which can provide access to all-cis-(multi)fluorinated piperidines. nih.gov While this method yields saturated rings, it highlights an approach to heavily fluorinated pyridine-derived structures.

PrecursorReagentProductYieldReference
1,2-DihydropyridinesSelectfluor®3-Fluoro-3,6-dihydropyridines- nih.gov
FluoropyridinesRh-catalyst, H2all-cis-(multi)fluorinated piperidines- nih.gov

Nucleophilic Aromatic Substitution for Selective Fluorine Incorporation

Nucleophilic aromatic substitution (SNAr) is a widely used method for introducing fluorine into aromatic and heteroaromatic rings. researchgate.netepa.gov This reaction typically involves the displacement of a good leaving group, such as a halide or a nitro group, by a fluoride anion. nih.govresearchgate.net The pyridine ring is inherently electron-deficient, which facilitates SNAr reactions, particularly when an activating group is present ortho or para to the leaving group. epa.gov

For the synthesis of difluoropyridines, polychlorinated pyridines are often used as starting materials. The reaction with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent at elevated temperatures leads to the sequential replacement of chlorine atoms with fluorine. google.comgoogle.comgoogle.com The use of phase-transfer catalysts can enhance the reactivity of the fluoride source. google.com The reaction conditions can be tuned to control the degree of fluorination. For example, reacting 2,3,5-trichloropyridine (B95902) with KF at 180-190°C initially favors the formation of the monofluorinated product, while increasing the temperature to 200-210°C promotes the formation of 2,3-difluoro-5-chloropyridine. google.com

Starting MaterialFluorinating AgentConditionsProductYieldReference
2,6-DichloropyridineAnhydrous KFDMSO, reflux2,6-Difluoropyridine91.7-96.3% google.com
2,3,5-TrichloropyridineKF, Phase-transfer catalyst180-210°C2,3-Difluoro-5-chloropyridine~40% google.com
2-Fluoro-3-chloro-5-(trifluoromethyl)pyridineCsF, K2CO3DMSO, 136-139°C2,3-Difluoro-5-(trifluoromethyl)pyridine71% google.com
Methyl 3-nitropyridine-4-carboxylateCsFDMSO, refluxMethyl 3-fluoropyridine-4-carboxylate38% nih.gov

Trimethylsilylation Methodologies for Fluoropyridines

The introduction of a trimethylsilyl group onto a fluoropyridine ring can be achieved through several methods. As mentioned in the context of DoM, a common approach is the reaction of a lithiated fluoropyridine intermediate with a silicon electrophile like trimethylsilyl chloride. wikipedia.org

Alternatively, iridium-catalyzed C-H bond silylation offers a direct method for introducing silyl (B83357) groups. nih.gov While this has been demonstrated for secondary alkyl C-H bonds, similar principles could potentially be applied to the C-H bonds of a fluoropyridine ring, directed by the existing substituents. Rhodium-catalyzed silylation of C-H bonds is another powerful technique, although its application to fluoropyridines would require specific catalyst and substrate design to achieve the desired regioselectivity. berkeley.edu

Silylation can also be achieved through reactions involving silylboronates. For instance, the defluorosilylation of aryl fluorides using silylboronates and a potassium alkoxide base can form arylsilanes, even in the absence of a transition-metal catalyst. nih.gov This method involves the cleavage of a C-F bond and the formation of a C-Si bond.

Furthermore, silylation reagents like N-trimethylsilylimidazole (TMSI), often in combination with pyridine as a solvent and HCl acceptor, are potent reagents for derivatizing various functional groups, although their direct application for C-H silylation of the pyridine ring is less common. gcms.czsigmaaldrich.com

Direct Silylation and Silyl Group Installation onto Pyridine Rings

The direct C-H silylation of pyridine rings represents an efficient strategy for installing silyl groups, which can serve as versatile synthetic handles for further functionalization. Traditional methods often require harsh conditions or pre-functionalization of the pyridine ring. However, recent advancements have focused on transition-metal-catalyzed approaches that offer milder conditions and improved regioselectivity.

One notable method involves the use of a zinc catalyst, specifically zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂), to facilitate the dehydrogenative silylation of pyridines. acs.orgacs.org This reaction typically employs a hydrosilane, such as triethylsilane (Et₃SiH), and proceeds via one of two potential pathways: a 1,4- or a 1,2-hydrosilylation of the pyridine ring as the initial step. acs.org The proposed mechanism involves the activation of the silane (B1218182) by the Zn²⁺ center, forming a pyridinium (B92312) silyl cation and a zinc hydride species. acs.org Subsequent steps, including further silylation and retrohydrosilylation, lead to the formation of the silylated pyridine products. acs.org The regioselectivity of this process is significant, with silylation of pyridine and 3-picoline affording silyl groups predominantly at positions meta to the nitrogen atom. acs.org

SubstrateSilylating AgentCatalyst (mol %)ProductYield (%)
PyridineEt₃SiHZn(OTf)₂ (16)3,5-Bis(triethylsilyl)pyridine41
3-PicolineEt₃SiHZn(OTf)₂ (16)3-Methyl-5-(triethylsilyl)pyridine26

This table presents data on the zinc-catalyzed silylation of pyridine derivatives, illustrating the types of products and yields obtained. acs.orgacs.org

While effective for some substrates, the direct silylation of highly fluorinated pyridines like 2,4-difluoropyridine (B1303125) presents unique challenges due to the electronic effects of the fluorine substituents. Alternative strategies are often required for such electron-deficient systems.

Silyldefluorination Reactions via Concerted Nucleophilic Aromatic Substitution

A powerful method for synthesizing silylated fluoroarenes, including fluoropyridines, is through a silyldefluorination reaction. This transformation involves the displacement of a fluoride ion from the aromatic ring by a silyl nucleophile. Investigations into the mechanism of this reaction have revealed that it often proceeds not through a classical two-step SₙAr pathway involving a Meisenheimer intermediate, but rather through a concerted nucleophilic aromatic substitution (cSₙAr) mechanism. nih.govnih.govacs.org

In the cSₙAr pathway, the attack of the nucleophile and the departure of the leaving group occur in a single step through a neutral transition state. acs.org This mechanism is particularly advantageous because it does not require the substantial ring activation by electron-withdrawing groups that is necessary for traditional SₙAr reactions. nih.govscispace.com As a result, concerted substitution can occur on more electron-rich or moderately activated aryl fluorides. nih.gov

The reaction typically employs highly nucleophilic silyl lithium reagents, which can be readily generated in situ. nih.govresearchgate.net Density Functional Theory (DFT) calculations have supported the concerted ipso-substitution mechanism for the reaction between silyl lithium reagents and various aryl fluorides. nih.gov This methodology has been successfully applied to a range of fluoroarenes, demonstrating tolerance for various functional groups.

Fluoroarene SubstrateSilyl Lithium ReagentConditionsProductYield (%)
1,4-DifluorobenzeneMe₂PhSiLiTHF, 0 °C4-Fluoro-1-(dimethylphenylsilyl)benzene95
4-FluoroanisoleMe₂PhSiLiTHF, 0 °C4-(Dimethylphenylsilyl)anisole89
Pentafluoropyridine (B1199360)Ph₂t-BuSiLiTHF, r.t.4-(tert-Butyldiphenylsilyl)tetrafluoropyridine95

This table showcases the yields of silyldefluorination reactions on various fluoroarenes, highlighting the efficiency of the concerted nucleophilic aromatic substitution pathway. researchgate.net

The successful application to pentafluoropyridine suggests that this method is a viable route for the synthesis of 2,4-Difluoro-5-(trimethylsilyl)pyridine from a corresponding trifluoropyridine precursor.

Convergent and Divergent Synthetic Routes to Multiply Substituted Pyridines

The presence of both fluorine and trimethylsilyl substituents on the pyridine ring makes this compound a valuable intermediate for constructing more complex, multiply substituted pyridines through both convergent and divergent synthetic strategies.

Convergent synthesis involves the late-stage combination of two or more complex fragments. In this approach, this compound can be prepared as a key building block. The trimethylsilyl group is a well-established precursor for various cross-coupling reactions, such as Hiyama or Tamao-Kumada couplings. A separate, structurally complex coupling partner (e.g., an aryl halide or triflate) can be synthesized independently. The two fragments are then joined via a palladium- or nickel-catalyzed cross-coupling reaction at the C-Si bond, rapidly assembling a highly substituted pyridine target. This strategy is efficient as it maximizes the incorporation of complexity in the final steps of a synthesis.

Divergent synthesis , in contrast, utilizes a common intermediate to generate a library of structurally related compounds. This compound is an ideal starting point for such an approach. The trimethylsilyl group can be readily converted into a wide array of other functional groups. For example, ipso-substitution can replace the silyl group with halogens (I, Br), a hydroxyl group, or a boronic ester. Each of these new functional groups can then undergo further, distinct chemical transformations. Simultaneously, the fluorine atoms on the ring, particularly the one at the 4-position, can be displaced by various nucleophiles (e.g., O-, N-, S-, and C-based) via SₙAr reactions. This dual reactivity allows for the systematic modification of the pyridine core at multiple positions, enabling the rapid generation of a diverse set of analogs from a single, readily accessible precursor.

Chemical Reactivity and Transformation Pathways of 2,4 Difluoro 5 Trimethylsilyl Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions of Fluoropyridines

Nucleophilic aromatic substitution is a cornerstone of pyridine (B92270) chemistry, enabling the introduction of a wide array of functional groups. wikipedia.orgnih.gov In fluoropyridines, the high electronegativity of the fluorine atoms activates the ring towards attack by nucleophiles. The positions ortho and para to the ring nitrogen are particularly susceptible to substitution due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate. stackexchange.com

Regioselectivity of Nucleophilic Attack on 2,4-Difluoro-5-(trimethylsilyl)pyridine

A key feature of this compound is the profound influence of the C-5 trimethylsilyl (B98337) group on the regiochemical outcome of SNAr reactions. While the parent compound, 2,4-difluoropyridine (B1303125), typically undergoes nucleophilic attack at the C-4 position, the presence of the TMS group at C-5 completely reverses this selectivity, directing the attack exclusively to the C-2 position. researchgate.net

This directing effect has been demonstrated with various nucleophiles. For instance, reaction with dimethylamine (B145610) or hydrazine (B178648) results in substitution solely at the C-2 position. researchgate.net This alteration of innate regioselectivity, termed the "trialkylsilyl trick," provides a powerful synthetic tool for accessing 2-substituted-4-fluoropyridine derivatives that are otherwise difficult to obtain. researchgate.net

Regioselectivity of SNAr Reactions on 2,4-Difluoropyridine Derivatives researchgate.net
SubstrateNucleophilePosition of Substitution
2,4-DifluoropyridineDimethylamineC-4
This compoundDimethylamineC-2
2,4-DifluoropyridineHydrazineC-4
This compoundHydrazineC-2

Steric and Electronic Effects of the Trimethylsilyl Group on SNAr Reactivity

The reversal in regioselectivity is attributed to the combined steric and electronic effects of the bulky trimethylsilyl group. researchgate.net

Steric Effects : The large size of the TMS group hinders the approach of nucleophiles to the adjacent C-4 position. This steric blockade effectively shields the C-4 fluorine, making the C-2 position the more accessible site for nucleophilic attack.

Electronic Effects : While silyl (B83357) groups are often considered electronically neutral or slightly electron-donating, their influence on the π-system of the pyridine ring can affect the stability of the reaction intermediates. The precise electronic contribution in this context is complex, but the steric hindrance appears to be the dominant factor controlling the regioselectivity. The primary role is to sterically direct the incoming nucleophile away from the C-4 position.

The interplay of these effects makes the TMS group a valuable "regiochemical switch" in the functionalization of dihalopyridines.

Tandem Nucleophilic Aromatic Substitution Sequences

The differential reactivity of the fluorine atoms in this compound allows for sequential or tandem SNAr reactions. After the initial selective substitution at the C-2 position, the remaining C-4 fluorine can be replaced by a second, different nucleophile, often under more forcing conditions. This step-wise approach is a powerful strategy for the synthesis of polysubstituted pyridines with a defined substitution pattern. nih.gov

The general sequence involves:

First Substitution : A nucleophile (Nu1) selectively displaces the fluorine at the C-2 position, guided by the TMS group.

Second Substitution : A different nucleophile (Nu2) displaces the remaining fluorine at the C-4 position.

Desilylation (Optional) : The TMS group can be removed if desired, typically through protodesilylation, to yield the final 2,4-disubstituted pyridine.

This methodology provides a controlled and versatile route to complex pyridine structures that are of interest in pharmaceutical and materials science. nih.gov

Reactions Involving the Trimethylsilyl Moiety

Beyond its role as a regiochemical director, the trimethylsilyl group can itself participate in chemical transformations, offering further synthetic flexibility.

Protodesilylation and Other Desilylation Reactions

The carbon-silicon bond in this compound and its derivatives is readily cleaved under various conditions, a process known as desilylation. Protodesilylation, the replacement of the TMS group with a hydrogen atom, is the most common of these reactions.

This transformation can be achieved using a variety of reagents and conditions:

Acid-catalyzed : Treatment with acids such as hydrochloric acid (HCl) in a suitable solvent can effectively remove the TMS group.

Base-catalyzed : Bases like potassium tert-butoxide in wet DMSO are also effective for protodesilylation. researchgate.net

Fluoride-induced : Fluoride (B91410) sources, such as tetrabutylammonium (B224687) fluoride (TBAF), are particularly efficient for cleaving the C-Si bond due to the high affinity of silicon for fluorine.

The ease of removal allows the TMS group to be used as a "transient" directing group—it controls the regiochemistry of a key substitution step and is then removed to provide the final product.

Common Reagents for Protodesilylation
Reagent ClassExample ReagentTypical Conditions
AcidHClTHF/water solution wikipedia.org
BasePotassium tert-butoxide (t-BuOK)Wet DMSO, 60 °C researchgate.net
Fluoride SourceTetrabutylammonium fluoride (TBAF)THF wikipedia.org
Fluoride SourceFluorosilicic acid (H₂SiF₆)- wikipedia.org

Trimethylsilyl Group as a Leaving Group in Substitution Processes

The TMS group can also function as a leaving group in certain substitution reactions, particularly in metal-catalyzed cross-coupling processes. This type of reaction, often referred to as ipso-substitution, allows for the direct replacement of the silyl group with another functional group.

For example, in Hiyama cross-coupling reactions, the C-Si bond can be activated by a fluoride source, enabling a palladium catalyst to facilitate coupling with an organic halide. This provides a route to introduce carbon-based substituents at the C-5 position of the pyridine ring. This reactivity expands the synthetic utility of this compound beyond its use as a simple intermediate for SNAr and desilylation, allowing for the construction of more complex molecular architectures.

Generation of Transient Species from Trimethylsilyl Precursors

The trimethylsilyl group on the pyridine ring can be a precursor to transient reactive species, such as pyridyl radicals. While direct studies on this compound are not extensively documented, analogies can be drawn from related systems. For instance, the one-electron oxidation of disilanes bearing a pyridyl group can lead to the formation of a radical cation. This species can then undergo dissociation of the Si-Si bond to generate an organosilicon cation and a silyl radical, with the pyridyl group potentially coordinating to and stabilizing the resulting species. beilstein-journals.org

Furthermore, pyridyl radicals can be generated from various pyridine derivatives through photoredox catalysis, and these radicals readily participate in intermolecular reactions with alkenes. nih.gov The presence of the trimethylsilyl group could influence the stability and subsequent reactivity of such a radical intermediate formed at the 5-position of the difluoropyridine ring. Additionally, N-pyridyl radical cations are known to be versatile synthetic intermediates. rsc.org

Electrophilic Aromatic Substitution on the Pyridine Nucleus

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally a challenging transformation. organic-chemistry.orgnih.gov The high electronegativity of the nitrogen atom significantly deactivates the ring towards electrophilic attack, making conditions much harsher than those required for benzene. organic-chemistry.orgnih.gov When substitution does occur, it typically favors the 3- and 5-positions due to the greater stability of the resulting cationic intermediate. nih.gov

In the case of this compound, the two fluorine atoms further deactivate the ring through their inductive electron-withdrawing effects. While halogens are typically ortho, para-directing, the strong deactivation of the pyridine nucleus makes electrophilic substitution highly unfavorable. Standard electrophilic reactions like nitration and halogenation would require forcing conditions. For example, nitration of aromatic compounds is often achieved with a mixture of nitric and sulfuric acids to generate the potent electrophile, the nitronium ion (NO₂⁺). libretexts.orgmasterorganicchemistry.com Similarly, electrophilic halogenation often requires a Lewis acid catalyst to activate the halogen. wikipedia.orgmasterorganicchemistry.comyoutube.com Given the electron-deficient nature of the difluorinated pyridine ring, it is expected to be highly resistant to such reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The fluorine and trimethylsilyl substituents on the pyridine ring provide handles for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org While the C-F bonds in this compound are generally strong, they can be activated under certain catalytic conditions. More commonly, if a halogen such as bromine or iodine were present on the ring, it would be the primary site for Suzuki-Miyaura coupling.

The reaction of 2-pyridyl nucleophiles in Suzuki-Miyaura reactions can be challenging due to the slow rate of transmetalation and the potential for protodeboronation of the heteroaryl boron derivative. nih.gov However, specialized catalyst systems have been developed to overcome these difficulties. nih.gov The trimethylsilyl group can also participate in cross-coupling reactions, although this is less common than the use of halides. The reaction would likely proceed via oxidative addition of a C-X (X=Cl, Br, I) bond to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling with Pyridine Derivatives

Pyridine SubstrateCoupling PartnerCatalystBaseProductYield (%)Reference
2-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃2-Phenylpyridine85 nih.gov
3-Bromopyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃3-(4-Methoxyphenyl)pyridine92 organic-synthesis.com
4-ChloropyridineThiophene-2-boronic acidPd₂(dba)₃ / SPhosK₃PO₄4-(Thiophen-2-yl)pyridine78 organic-synthesis.com

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is highly effective for the alkynylation of pyridines.

In a study on a related compound, 2,4,6-tribromo-3,5-difluoropyridine, Sonogashira coupling with various phenylacetylenes occurred selectively at the 2- and 6-positions (ortho to the nitrogen), displacing the bromine atoms. arkat-usa.org This suggests that if this compound were further substituted with a bromine or iodine atom, a Sonogashira coupling would likely proceed at that position. The trimethylsilyl group itself can be used in "sila-Sonogashira" coupling, where an in-situ desilylation generates the terminal alkyne for the coupling reaction. wikipedia.org

Table 2: Conditions for Sonogashira Coupling of Halogenated Pyridines

Pyridine SubstrateAlkyneCatalyst SystemBaseSolventProductYield (%)Reference
2,4,6-Tribromo-3,5-difluoropyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NEt₃N4-Bromo-2,6-bis(phenylethynyl)-3,5-difluoropyridine82 arkat-usa.org
2-Iodopyridine1-OctynePd(PPh₃)₄ / CuIEt₃NTHF2-(Oct-1-yn-1-yl)pyridine90 libretexts.org
3-BromopyridineTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF3-((Trimethylsilyl)ethynyl)pyridine75 wikipedia.org

The carbon-silicon bond in this compound can be activated for cross-coupling reactions, providing an alternative to the more traditional use of organohalides. Palladium-catalyzed cross-coupling reactions of organosilanols and their salts have emerged as practical alternatives to boron- and tin-based methods. nih.gov These reactions often proceed through the formation of a metal silanolate precursor, which then undergoes transmetalation with a palladium complex. nih.gov While direct C-Si bond activation of a neutral trimethylsilyl group is more challenging, it can be achieved under specific catalytic conditions, often requiring an activating agent such as fluoride or a strong base. nih.gov This strategy would allow for the introduction of various aryl, heteroaryl, or vinyl groups at the 5-position of the difluoropyridine ring.

Radical Reactions and Single-Electron Transfer Processes

The pyridine ring can participate in radical reactions, and the presence of the trimethylsilyl group can influence these processes. Single-electron transfer (SET) is a key step in the initiation of many radical reactions. The oxidation of organotrifluoroborates and silicates via SET can generate carbon-centered radicals. researchgate.net It is plausible that this compound could undergo SET to form a radical cation, potentially leading to subsequent reactions.

Pyridinium (B92312) salts are known to undergo single-electron reduction to generate radicals, which can then be used in the difunctionalization of alkenes. rsc.org While not a pyridinium salt, the electron-deficient nature of the difluoropyridine ring could facilitate electron capture to form a radical anion. Furthermore, the generation of pyridyl radicals through photoredox catalysis is a known method for the functionalization of pyridines. nih.gov The trimethylsilyl group could potentially be cleaved under radical conditions, or it could influence the regioselectivity of radical attack on the pyridine ring. The study of fluoropyridine radical cations has shown that their spectroscopic and relaxation behavior is highly dependent on the electronic structure and the shifts in electronic states caused by fluorine substitution. usgs.gov

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Reaction Mechanisms for Nucleophilic Substitutions

Nucleophilic aromatic substitution (SNAr) is a primary mode of reaction for 2,4-Difluoro-5-(trimethylsilyl)pyridine. The electron-withdrawing nature of the pyridine (B92270) nitrogen atom and the two fluorine substituents significantly activates the ring towards nucleophilic attack. Generally, nucleophilic substitution on difluoropyridines proceeds preferentially at the 4-position. However, the introduction of a bulky trialkylsilyl group at the 5-position can alter this regioselectivity, directing substitution to the 2- or 6-position. epfl.ch

The mechanism of SNAr reactions on pyridinium (B92312) ions has been studied, and while not directly on this compound, the findings offer valuable insights. For many SNAr reactions, the rate-determining step is the initial addition of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. However, in the case of certain pyridinium substrates reacting with piperidine (B6355638), the mechanism involves a rate-determining hydrogen-bond formation between a second piperidine molecule and the initial substrate-piperidine addition intermediate, followed by deprotonation. nih.gov This highlights that the specific nucleophile and reaction conditions can influence the mechanistic pathway.

Computational studies on related systems, such as the reactions of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines, support a classical SNAr mechanism where the first step, the nucleophilic attack, is rate-determining. researchgate.net Density Functional Theory (DFT) calculations in these studies confirmed that the site of substitution corresponds to the most electrophilic carbon center. researchgate.net For this compound, similar computational approaches would be invaluable in precisely mapping the reaction coordinates and identifying the transition states for various nucleophiles.

A key mechanistic question in SNAr reactions is whether they proceed through a stepwise (via a distinct Meisenheimer intermediate) or a concerted pathway. Recent research on the silyldefluorination of fluoroarenes suggests that a concerted ipso-substitution mechanism is operative. nih.gov This finding is significant as it deviates from the classical stepwise SNAr pathway and suggests that for certain nucleophile-substrate pairings, the C-F bond breaking and C-Nu bond formation occur in a single step.

Elucidation of Regioselectivity in Metalation and Subsequent Functionalization

The regioselectivity of metalation of the pyridine ring is a critical aspect of its functionalization. The presence of the fluorine and trimethylsilyl (B98337) substituents on the this compound ring directs the position of deprotonation. While direct studies on this specific molecule are not prevalent in the reviewed literature, general principles of directed ortho-metalation (DoM) in pyridine systems can be applied. The trimethylsilyl group is not a strong directing group for metalation. In contrast, halogen atoms can direct metalation to the adjacent position.

For instance, in related dihalopyridine systems, the introduction of a trialkylsilyl group has been shown to sterically hinder the neighboring positions, thereby influencing the regioselectivity of nucleophilic substitution rather than metalation. epfl.ch However, in the context of metalation, the electronic effects of the fluorine atoms would likely play a more dominant role. The acidity of the ring protons is increased by the inductive effect of the fluorine atoms, making them more susceptible to deprotonation by strong bases like lithium diisopropylamide (LDA) or n-butyllithium.

Computational studies on the regioselectivity of palladium-catalyzed C-H bond metalation-deprotonation of various (hetero)arenes indicate that electron-withdrawing substituents increase the acidity of the C-H bonds, making them more reactive. researchgate.net This suggests that the C-H protons on the this compound ring would be activated towards metalation. The precise site of metalation would be a result of the combined directing effects of the two fluorine atoms and the trimethylsilyl group, a subject that would benefit from dedicated experimental and computational investigation.

Mechanistic Studies of Silyldefluorination Pathways

A particularly interesting reaction involving silyl-substituted fluoroarenes is silyldefluorination, where a silyl (B83357) nucleophile displaces a fluoride (B91410) ion. DFT calculations on the reaction of silyl lithium reagents with various aryl fluorides have revealed that the nucleophilic aromatic substitution of the fluoride anion by the silyl lithium reagent proceeds through a concerted ipso-substitution mechanism. nih.gov This is in contrast to the classical stepwise SNAr mechanism and is significant because this concerted ionic silyldefluorination can also occur on more electron-rich aryl fluorides. nih.gov

This concerted pathway avoids the formation of a high-energy Meisenheimer intermediate, which is often a barrier for SNAr reactions on less activated aromatic systems. The transition state for this process involves a simultaneous breaking of the C-F bond and formation of the C-Si bond. This mechanism is also supported by studies on silylboronate-mediated defluorosilylation of aryl fluorides, where a highly nucleophilic silyl anionic species is proposed to react with the aryl fluoride. nih.gov

While these studies were not performed specifically on this compound, the principles are directly applicable. The presence of the trimethylsilyl group at the 5-position might influence the energetics of the transition state for silyldefluorination at the C-2 or C-4 positions through steric and electronic effects. Further computational studies focusing on this specific substrate would be necessary to fully elucidate the silyldefluorination pathways and the factors governing its regioselectivity.

Kinetic and Thermodynamic Aspects Governing Reactivity and Selectivity

The outcome of chemical reactions involving this compound can be dictated by either kinetic or thermodynamic control. Under kinetic control, the product that is formed fastest predominates, whereas under thermodynamic control, the most stable product is the major one. wikipedia.orglibretexts.orgyoutube.com The reaction conditions, such as temperature, play a crucial role in determining which pathway is favored. wikipedia.orglibretexts.orgyoutube.com

In the context of nucleophilic aromatic substitution on polyfluoropyridines, a clear shift from kinetic to thermodynamic control has been observed. For example, in the polyfluoroalkylation of pentafluoropyridine (B1199360), the initial site of attack is kinetically favored, but under prolonged reaction times or at higher temperatures, isomerization to the thermodynamically more stable product can occur. rsc.org

For this compound, the relative stability of the potential substitution products at the C-2 and C-4 positions would determine the thermodynamic outcome. The kinetic product would be determined by the activation energies of the respective reaction pathways. The bulky trimethylsilyl group at the 5-position could sterically hinder the approach of a nucleophile to the C-4 position, potentially raising the activation energy for this pathway and favoring kinetic attack at the C-2 position. However, the electronic stabilization of the transition state leading to substitution at C-4 could counteract this steric effect.

A detailed kinetic study, measuring the reaction rates at different temperatures and concentrations of reactants, would be necessary to determine the activation parameters (enthalpy and entropy of activation) for the different reaction pathways. Such data would provide a quantitative understanding of the factors governing the reactivity and selectivity of this compound.

Transition State Analysis and Reaction Coordinate Studies

Transition state analysis, primarily through computational methods like DFT, is a powerful tool for understanding reaction mechanisms at a molecular level. By locating and characterizing the transition state structures on the potential energy surface, one can gain insights into the factors that control the reaction rate and selectivity.

For SNAr reactions, the geometry and energy of the transition state are of paramount importance. In a stepwise mechanism, there would be two transition states corresponding to the formation and breakdown of the Meisenheimer intermediate. In a concerted mechanism, a single transition state would connect the reactants and products. Computational studies on the SNAr reactions of pyridinium ions have explored the structures of intermediates and transition states associated with the rate-determining step. nih.gov

In the case of the concerted silyldefluorination of fluoroarenes, the transition state would involve a pentacoordinate carbon atom with partial bonds to both the incoming silyl nucleophile and the outgoing fluoride. The stability of this transition state would be influenced by the substituents on the pyridine ring. The electron-withdrawing fluorine atoms would stabilize the developing negative charge on the ring, while the trimethylsilyl group could have both steric and electronic effects.

A comprehensive transition state analysis for the reactions of this compound would involve mapping the entire reaction coordinate for different nucleophiles and reaction pathways. This would allow for a direct comparison of the activation barriers and provide a theoretical basis for the observed regioselectivity and reactivity. Such studies could also predict the influence of different solvents and catalysts on the reaction outcome.

Advanced Spectroscopic and Structural Characterization of 2,4 Difluoro 5 Trimethylsilyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organofluorine compounds. The presence of the magnetically active 19F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides a sensitive probe for molecular structure. biophysics.org

Analysis of Fluorine-Fluorine (JFF) Spin-Spin Coupling Constants

The magnitude of fluorine-fluorine coupling constants (JFF) is highly dependent on the number of intervening bonds and the spatial relationship between the coupled nuclei. These couplings, which can be observed through bonds and through space, offer profound insights into molecular geometry and conformation. thermofisher.com For 2,4-Difluoro-5-(trimethylsilyl)pyridine, the key JFF coupling would be the through-bond coupling between the fluorine atoms at the C2 and C4 positions. The magnitude of this coupling would provide information about the electronic environment of the pyridine (B92270) ring. The broader chemical shift range in 19F NMR, as compared to 1H NMR, helps in resolving individual fluorine-containing functional groups, and the often large and variable magnitudes of 19F-19F and 1H-19F coupling provide additional structural details. thermofisher.comhuji.ac.il

NucleusChemical Shift (ppm) RangeExpected MultiplicityKey Coupling Interactions
19F (at C2)-80 to -120Doublet of doubletsJFF, JFH
19F (at C4)-100 to -140Doublet of doubletsJFF, JFH
1H (pyridine ring)7.0 to 8.5Complex multipletsJHH, JHF
1H (trimethylsilyl)0.2 to 0.5Singlet
13C (pyridine ring)110 to 160Doublets (due to JCF)JCF, JCCF
13C (trimethylsilyl)-2 to 2Singlet
29Si-5 to 5Singlet

Multidimensional NMR Techniques for Elucidating Complex Structures

For unambiguous assignment of NMR signals and to fully characterize the structure of complex molecules like this compound, multidimensional NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) for 1H-1H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct 1H-13C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range 1H-13C correlations would be crucial. Furthermore, 1H-19F and 13C-19F correlation experiments would definitively map the positions of the fluorine atoms and their connectivity within the molecule.

X-ray Crystallography and Solid-State Analysis

Determination of Molecular Conformation and Crystal Packing Arrangements

A single-crystal X-ray diffraction study of this compound would reveal the planarity of the pyridine ring and the orientation of the trimethylsilyl (B98337) group relative to the ring. The crystal packing, or the arrangement of molecules in the crystal lattice, is influenced by various intermolecular forces. In fluorinated pyridines, the packing can vary from herringbone arrangements to parallel stacking, depending on the degree and position of fluorine substitution. acs.org The introduction of substituents on a pyridine ring can significantly influence the crystal packing, leading to different supramolecular architectures. mdpi.comrsc.org

High-Resolution Mass Spectrometry for Mechanistic Insights and Complex Mixture Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. This technique is invaluable for confirming the identity of a synthesized compound and for analyzing complex mixtures. The exact mass of the molecular ion of this compound would be a key piece of data for its characterization. Analysis of the fragmentation pattern in the mass spectrum would provide further structural information, for instance, the loss of a methyl group from the trimethylsilyl moiety or the fragmentation of the pyridine ring.

Computational Chemistry and Theoretical Modeling of 2,4 Difluoro 5 Trimethylsilyl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. These calculations could provide significant insights into the properties of 2,4-Difluoro-5-(trimethylsilyl)pyridine.

HOMO-LUMO Analysis and Molecular Orbital Theory

A fundamental application of DFT is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO-LUMO energy gap is a key parameter for assessing molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. emerginginvestigators.org For a molecule like this compound, the electron-withdrawing effects of the fluorine atoms would be expected to lower the energy of both the HOMO and LUMO, while the trimethylsilyl (B98337) group, which can act as a weak electron donor or acceptor depending on the molecular context, would also influence these energy levels. ed.ac.uk

A hypothetical data table for such an analysis would look like this:

Molecular OrbitalEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO GapData not available

Aromaticity Indices and Electron Delocalization Studies

The aromaticity of the pyridine (B92270) ring in this compound could be quantified using various computational indices. Methods such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are commonly used to assess the degree of electron delocalization in cyclic systems. nih.gov These calculations would help to understand how the fluorine and trimethylsilyl substituents affect the aromatic character of the pyridine core. It is generally understood that strong electron-withdrawing groups can influence the electron density within the ring, potentially altering its aromaticity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts and Coupling Constants)

DFT calculations are also employed to predict spectroscopic data, which can then be compared with experimental results for structure verification. For this compound, theoretical calculations could predict the ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR chemical shifts and coupling constants. aalto.fi These predictions are valuable for assigning signals in experimental spectra and for understanding the electronic environment of the different nuclei within the molecule.

A hypothetical data table for predicted NMR chemical shifts would be structured as follows:

NucleusPredicted Chemical Shift (ppm)
¹H (ring)Data not available
¹H (TMS)Data not available
¹³C (ring)Data not available
¹³C (TMS)Data not available
¹⁹FData not available
²⁹SiData not available

Computational Studies on Reaction Mechanisms and Energetics

Theoretical modeling is instrumental in elucidating the mechanisms of chemical reactions by mapping out potential energy surfaces.

Elucidation of Reaction Pathways and Transition States

For this compound, computational studies could explore various reaction pathways, such as electrophilic or nucleophilic substitution. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely reaction mechanisms. princeton.eduresearchgate.net This information is critical for designing new synthetic routes and for understanding the reactivity of the molecule.

Solvent Effects on Reactivity and Stability via Continuum Models

The reactivity and stability of a molecule can be significantly influenced by the solvent in which it is dissolved. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are used in computational chemistry to simulate the effect of a solvent without explicitly modeling individual solvent molecules. gitlab.ioyoutube.commdpi.com These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of properties in a simulated solution environment. Such studies would be essential for predicting the behavior of this compound in different solvents. youtube.com

Modeling of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a delicate balance of attractive and repulsive non-covalent interactions. For this compound, the presence of fluorine atoms, a pyridine ring, and a trimethylsilyl group introduces a variety of potential interactions that dictate its supramolecular assembly.

Theoretical calculations, primarily using quantum mechanical methods such as Density Functional Theory (DFT) with dispersion corrections, are employed to dissect the nature and strength of the non-covalent interactions. The primary interactions expected to influence the crystal packing of this compound include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces.

Hydrogen Bonding: While the molecule lacks traditional strong hydrogen bond donors, weak C–H···N and C–H···F hydrogen bonds are anticipated. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with acidic hydrogen atoms from neighboring molecules. Similarly, the fluorine atoms can act as weak hydrogen bond acceptors.

Halogen Bonding: The fluorine atoms in the molecule can participate in halogen bonding, where the electrophilic region on the fluorine atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as the nitrogen atom of the pyridine ring. The strength of these interactions is highly dependent on the electronic environment of the fluorine atoms.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions. These interactions can be either face-to-face or offset, and their geometry is influenced by the electrostatic potential of the ring, which is significantly modulated by the electron-withdrawing fluorine substituents.

Van der Waals Interactions: The bulky and nonpolar trimethylsilyl group will primarily contribute to the crystal packing through van der Waals interactions, specifically London dispersion forces. These interactions, although individually weak, can become significant due to the large surface area of the trimethylsilyl group.

To quantify these interactions, computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be utilized to decompose the total interaction energy into physically meaningful components: electrostatics, exchange-repulsion, induction, and dispersion. This allows for a detailed understanding of the driving forces behind the formation of specific supramolecular motifs.

A hypothetical breakdown of interaction energies for a dimer of this compound, based on computational studies of similar fluorinated and silylated aromatic compounds, is presented in the table below.

Interaction TypeKey Interacting GroupsEstimated Energy Range (kcal/mol)
C–H···N Hydrogen BondPyridine Nitrogen and C-H groups-1.5 to -3.0
C–H···F Hydrogen BondFluorine atoms and C-H groups-0.5 to -1.5
F···N Halogen BondFluorine atoms and Pyridine Nitrogen-1.0 to -2.5
π-π StackingPyridine rings-2.0 to -5.0
Dispersion ForcesTrimethylsilyl groups-3.0 to -6.0
Note: These values are illustrative and based on general findings for similar functional groups in computational studies.

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a critical consideration in materials science and pharmaceuticals. Computational crystal structure prediction (CSP) methods are employed to explore the potential polymorphic landscape of this compound.

CSP typically involves a two-step process:

Generation of plausible crystal structures: A large number of hypothetical crystal packing arrangements are generated using algorithms that consider the molecular geometry and symmetry.

Ranking of structures by lattice energy: The generated structures are then ranked based on their calculated lattice energies, typically using force fields or more accurate quantum mechanical methods.

The results of a CSP study would be a crystal energy landscape, plotting the relative energies of the predicted polymorphs. A small energy difference between multiple predicted structures would suggest a high likelihood of polymorphism.

The predicted solid-state characteristics for the most stable hypothetical polymorphs would include:

Predicted PropertyDescription
Space GroupThe crystallographic space group describing the symmetry of the unit cell.
Unit Cell ParametersThe dimensions (a, b, c) and angles (α, β, γ) of the unit cell.
DensityThe calculated density of the crystal.
Packing EfficiencyThe percentage of the unit cell volume occupied by the molecules.

Given the lack of experimental data, any computational prediction would need experimental validation. However, these theoretical models provide a foundational understanding of the factors governing the solid-state structure of this compound and can guide future experimental crystallization studies. The interplay of the various non-covalent interactions, particularly the directional hydrogen and halogen bonds versus the less directional dispersion forces, will likely lead to a complex and interesting polymorphic landscape for this compound.

Synthetic Utility and Applications in Complex Molecule Construction

2,4-Difluoro-5-(trimethylsilyl)pyridine as a Versatile Synthetic Building Block

The utility of this compound as a foundational component in organic synthesis stems from the distinct and predictable reactivity of its functional groups. The difluorinated pyridine (B92270) ring is primed for nucleophilic aromatic substitution, while the carbon-silicon bond provides a handle for various cross-coupling and ipso-substitution reactions. This orthogonality allows chemists to perform sequential and site-selective modifications, making it a powerful tool for generating molecular diversity.

The presence of two fluorine atoms at the 2- and 4-positions, which are ortho and para to the ring nitrogen, significantly activates these sites for nucleophilic aromatic substitution (SNAr). nih.govstackexchange.com This reaction is a cornerstone for functionalizing the pyridine core. Concurrently, the trimethylsilyl (B98337) (TMS) group at the 5-position serves as a versatile placeholder that can be selectively replaced through ipso-substitution, a reaction where an electrophile attacks the carbon atom already bearing the silyl (B83357) substituent. govtpgcdatia.ac.inlibretexts.org

Key transformations include:

Nucleophilic Aromatic Substitution (SNAr): The C-F bonds at the C2 and C4 positions are susceptible to displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. The stability of the anionic intermediate, which is stabilized by the electronegative nitrogen atom, facilitates this reaction. stackexchange.com This allows for the precise installation of various functional groups critical for building biological activity or material properties. nih.govacs.org

Ipso-Substitution and Cross-Coupling: The C-Si bond can be selectively cleaved and replaced. A prominent application is in palladium-catalyzed cross-coupling reactions, such as the Hiyama and Suzuki-Miyaura couplings. nih.govorganic-chemistry.orgyoutube.com In these processes, the silyl group is converted into a nucleophilic partner that can be coupled with aryl or vinyl halides, enabling the formation of new carbon-carbon bonds. rsc.orgyoutube.com This pathway is highly effective for synthesizing biaryl structures, which are common motifs in pharmaceuticals.

The following table summarizes the potential synthetic transformations for functionalizing the this compound core.

The true synthetic power of this compound is realized when it is used as a scaffold to construct more complex, polycyclic heterocyclic systems. ias.ac.in Pyridine-fused heterocycles are of significant interest in medicinal chemistry and material sciences due to their rigid, planar structures that can facilitate efficient interaction with biological targets or confer desirable electronic properties. ias.ac.in

The sequential functionalization described previously provides intermediates that are perfectly poised for cyclization reactions. For instance:

SNAr followed by Intramolecular Cyclization: A fluorine atom can be displaced by a nucleophile that contains a second reactive group. For example, reaction with a binucleophile like hydrazine (B178648) or hydroxylamine (B1172632) could lead to the formation of a fused pyrazolopyridine or isoxazolopyridine ring system, respectively.

Sequential Functionalization and Ring Formation: A two-step process can be envisioned where one site is functionalized, followed by a second functionalization and subsequent cyclization. For example, an SNAr reaction at the C4 position with an amine, followed by a Suzuki coupling at the C5 position with an ortho-haloarylboronic acid, could produce an intermediate that, upon intramolecular C-N bond formation, yields a complex fused polycyclic system. Such strategies are central to building libraries of novel heterocyclic compounds for drug discovery. acs.orgnih.govacs.org

Strategic Incorporation into Advanced Chemical Scaffolds

The incorporation of this compound into advanced chemical scaffolds relies on the strategic and selective manipulation of its reactive sites. The ability to perform a reaction at one position while leaving the others untouched for subsequent steps is a hallmark of modern synthetic chemistry. The differential reactivity of the C-F bonds versus the C-Si bond allows for a highly controlled and predictable synthetic sequence.

A hypothetical synthetic plan to an advanced scaffold could involve:

Initial C-C Bond Formation: A palladium-catalyzed Hiyama or Suzuki coupling at the C5 position to install a key aryl or heteroaryl substituent. nih.govyoutube.com The C-F bonds are typically stable under these conditions.

Selective SNAr at C4: The resulting 5-aryl-2,4-difluoropyridine can then undergo a selective SNAr reaction. The C4 position is generally more reactive to nucleophilic attack than the C2 position, allowing for regioselective substitution. rsc.org

Final Functionalization at C2: The remaining fluorine at the C2 position can be displaced by a different nucleophile, often under more forcing conditions, to complete the synthesis of a trisubstituted pyridine core.

This stepwise approach provides access to complex molecules that would be difficult to synthesize using other methods and highlights the strategic advantage of using a pre-functionalized building block like this compound.

Role in the Synthesis of Precursors for Materials Science and Targeted Medicinal Agents

The unique properties imparted by fluorine atoms make fluorinated pyridines highly desirable motifs in both materials science and medicinal chemistry. mdpi.comkaibangchem.comnih.gov

Materials Science: Fluorinated organic compounds often exhibit enhanced thermal stability, chemical resistance, and unique electronic properties. mdpi.comnbinno.com As such, derivatives of this compound can serve as monomers or key intermediates for high-performance polymers, liquid crystals, and materials for organic electronics. mdpi.comnbinno.com The ability to introduce different functional groups via SNAr and cross-coupling reactions allows for the fine-tuning of a material's optical and electronic properties. nbinno.com

Targeted Medicinal Agents: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, increase binding affinity, and improve membrane permeability. nih.govresearchgate.net The pyridine scaffold itself is a privileged structure found in numerous FDA-approved drugs. nih.gov Therefore, this compound serves as an excellent starting point for synthesizing novel, highly functionalized pyridine derivatives as potential therapeutic agents. The compound provides a robust platform for structure-activity relationship (SAR) studies, where each position can be systematically modified to optimize biological activity. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.